Solid-State Thermal Stability: Tetrakis(trimethylsilyl)silane vs. Liquid Tris(trimethylsilyl)silane
Tetrakis(trimethylsilyl)silane is a crystalline solid with a melting point of 319–321 °C (sealed tube), subliming without decomposition, whereas tris(trimethylsilyl)silane is a flammable liquid with a boiling point of only 82–84 °C at 12 Torr and a flash point of 55 °C [1][2]. This solid-state nature allows TMSS to withstand CVD processing temperatures up to 300 °C without premature decomposition, a critical advantage for high-temperature thin-film deposition where liquid precursors would volatilize uncontrollably [3].
| Evidence Dimension | Physical state and thermal stability |
|---|---|
| Target Compound Data | Solid; m.p. 319–321 °C (sealed tube); stable up to ~300 °C |
| Comparator Or Baseline | Tris(trimethylsilyl)silane: Liquid; b.p. 82–84 °C at 12 Torr; flash point 55 °C |
| Quantified Difference | TMSS is solid at room temperature with a melting point ~235 °C higher than the boiling point (at reduced pressure) of tris(trimethylsilyl)silane; TMSS has no flash point hazard below 300 °C |
| Conditions | Physical property measurements under standard conditions; thermal stability assessed by thermogravimetric analysis (TG) |
Why This Matters
For CVD processes requiring sustained precursor delivery at elevated substrate temperatures (30–400 °C), the solid-state and high sublimation temperature of TMSS provide superior thermal budget compatibility compared to liquid tris(trimethylsilyl)silane.
- [1] Wikipedia contributors. (2019). Tetrakis(trimethylsilyl)silane. Wikipedia, The Free Encyclopedia. View Source
- [2] Wikipedia contributors. (2019). Tris(trimethylsilyl)silane. Wikipedia, The Free Encyclopedia. View Source
- [3] Prakash, J., Venugopalan, R., Tripathi, B. M., Ghosh, S. K., & Das, S. (2011). Tetrakis(trimethylsilyl)silane: Temperature dependence of vapor pressure, kinetics, and silicon carbide thin films by plasma-assisted liquid injection chemical vapor deposition process. Materials Chemistry and Physics, 129(1–2), 410–417. View Source
